MK2a Inhibitor

Catalog No.
S524124
CAS No.
41179-33-3
M.F
C22H20FNO2
M. Wt
349.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK2a Inhibitor

CAS Number

41179-33-3

Product Name

MK2a Inhibitor

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide

Molecular Formula

C22H20FNO2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD-1; CMPD 1; IN1225; IN-1225; IN 1225;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Description

The exact mass of the compound MK2a Inhibitor is 349.1478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: MK2a inhibitors can be synthetically derived or isolated from natural sources. A widely studied inhibitor, CMPD1, is a synthetic compound [].
  • Significance: MK2a inhibition is a potential therapeutic strategy for various diseases, including cancer, inflammatory conditions, and viral infections [, , ].

Molecular Structure Analysis

  • MK2a inhibitors exhibit structural diversity, but some common features are observed. CMPD1, for example, has a biphenyl core linked to a butyramide group with a hydroxyl-substituted phenyl ring [].
  • The key features of the structure likely involve interaction with the binding pocket of MK2a. The specific functional groups may contribute to hydrogen bonding, hydrophobic interactions, and overall binding affinity [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of various MK2a inhibitors can be complex and involve multiple steps. Due to the proprietary nature of some compounds, detailed synthesis procedures may not be publicly available.
  • Mechanism of Action: MK2a inhibitors typically bind directly to the ATP-binding pocket of MK2a, preventing ATP binding and subsequent enzyme activity []. This inhibition disrupts the phosphorylation of downstream substrates involved in various cellular processes.
  • Other Reactions: Depending on the specific inhibitor, there might be additional reactions relevant in a biological context. However, information on such specific reactions is limited due to the ongoing research on these compounds.

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of various MK2a inhibitors, such as melting point, boiling point, and solubility, might be limited due to their ongoing development and potential proprietary nature.
  • MK2a is a protein kinase involved in the phosphorylation of various substrates within the cell. These substrates play a role in inflammation, cell survival, and other processes [, ].
  • By inhibiting MK2a, these inhibitors can modulate the phosphorylation of these substrates, thereby altering cellular signaling pathways. For instance, MK2a inhibition can suppress the production of inflammatory cytokines [].
  • As with any new compound, the safety profile of MK2a inhibitors is still under investigation.
  • Studies suggest that some inhibitors might exhibit good tolerability in animal models []. However, comprehensive clinical trials are needed to determine their safety for human use.

Inhibition of Inflammatory Cytokine Production

One of the primary areas of research for MK2a inhibitors is their ability to modulate inflammatory responses. MK2a plays a role in the stability of messenger RNA (mRNA) encoding inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) [3]. By inhibiting MK2a, these inhibitors can potentially reduce the production of pro-inflammatory cytokines, thereby offering a therapeutic approach for inflammatory diseases like arthritis and psoriasis [2, 4].

Investigation in Cancer Research

In addition to inflammation, MK2a signaling has also been implicated in cancer cell proliferation and survival [5]. Some studies suggest that MK2a inhibitors may have potential as anti-cancer agents, either alone or in combination with other therapies [5]. Research is ongoing to elucidate the specific mechanisms by which MK2a inhibitors might function in a cancer setting.

Please note

MK2a inhibitor research is primarily pre-clinical, with studies being conducted in cell lines and animal models. More research is needed to determine the safety and efficacy of MK2a inhibitors in human clinical trials.

Here are some references for factual statements in this text:

  • [1] PubChem. MK2a Inhibitor [CID 11382492]. National Institutes of Health.
  • [2] CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production
  • [3] MAPKAPK2 (MK2) (Inhibitors Agonists Modulators Antagonists)
  • [4] Arthritis Research & Therapy
  • [5] The role of MK2 in human cancer

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

349.1478

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MK2a inhibitor
CMPD-1

Dates

Modify: 2023-08-15
1: Li Y, Zhang D, Yu K, Hu Y, Wu Q, Qian F, Wang Z. CMPD1 inhibited human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest. Biol Res. 2018 Apr 16;51(1):11. doi: 10.1186/s40659-018-0159-6. PubMed PMID: 29661232; PubMed Central PMCID: PMC5901880.
2: Phoa AF, Browne S, Gurgis FM, Åkerfeldt MC, Döbber A, Renn C, Peifer C, Stringer BW, Day BW, Wong C, Chircop M, Johns TG, Kassiou M, Munoz L. Pharmacology of novel small-molecule tubulin inhibitors in glioblastoma cells with enhanced EGFR signalling. Biochem Pharmacol. 2015 Dec 15;98(4):587-601. doi: 10.1016/j.bcp.2015.10.014. Epub 2015 Oct 28. PubMed PMID: 26519552.
3: Chelsky ZL, Yue P, Kondratyuk TP, Paladino D, Pezzuto JM, Cushman M, Turkson J. A Resveratrol Analogue Promotes ERKMAPK-Dependent Stat3 Serine and Tyrosine Phosphorylation Alterations and Antitumor Effects In Vitro against Human Tumor Cells. Mol Pharmacol. 2015 Sep;88(3):524-33. doi: 10.1124/mol.115.099093. Epub 2015 Jul 2. PubMed PMID: 26138072; PubMed Central PMCID: PMC4551051.
4: Demir S, Güder A, Yazıcılar TK, Çağlar S, Büyükgüngör O. Syntheses, crystallographic, mass-spectroscopic determination and antioxidant studies of Co(II), Ni(II) and Cu(II) complexes of a new imidazol based Schiff base. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:821-8. doi: 10.1016/j.saa.2015.06.023. Epub 2015 Jun 17. PubMed PMID: 26112106.
5: Wu M, Dai G, Yao J, Hoyt S, Wang L, Mu J. Potentiation of insulin-mediated glucose lowering without elevated hypoglycemia risk by a small molecule insulin receptor modulator. PLoS One. 2015 Mar 23;10(3):e0122012. doi: 10.1371/journal.pone.0122012. eCollection 2015. PubMed PMID: 25799496; PubMed Central PMCID: PMC4370409.
6: Gurgis F, Åkerfeldt MC, Heng B, Wong C, Adams S, Guillemin GJ, Johns TG, Chircop M, Munoz L. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2. Cell Death Discov. 2015 Sep 7;1:15028. doi: 10.1038/cddiscovery.2015.28. eCollection 2015. PubMed PMID: 27551460; PubMed Central PMCID: PMC4979411.
7: Qi Z, Shen L, Zhou H, Jiang Y, Lan L, Luo L, Yin Z. Phosphorylation of heat shock protein 27 antagonizes TNF-α induced HeLa cell apoptosis via regulating TAK1 ubiquitination and activation of p38 and ERK signaling. Cell Signal. 2014 Jul;26(7):1616-25. doi: 10.1016/j.cellsig.2014.03.015. Epub 2014 Mar 29. PubMed PMID: 24686082.
8: Liang Y, Zhu Y, Xia Y, Peng H, Yang XK, Liu YY, Xu WD, Pan HF, Ye DQ. Therapeutic potential of tyrosine kinase 2 in autoimmunity. Expert Opin Ther Targets. 2014 May;18(5):571-80. doi: 10.1517/14728222.2014.892925. Epub 2014 Mar 21. Review. PubMed PMID: 24654603.
9: Hossain S, de la Cruz-Morcillo MA, Sanchez-Prieto R, Almazan G. Mitogen-activated protein kinase p38 regulates Krox-20 to direct Schwann cell differentiation and peripheral myelination. Glia. 2012 Jul;60(7):1130-44. doi: 10.1002/glia.22340. Epub 2012 Apr 17. PubMed PMID: 22511272.
10: Barnes MJ, Burschka C, Büttner MW, Conroy R, Daiss JO, Gray IC, Hendrick AG, Tam LH, Kuehn D, Miller DJ, Mills JS, Mitchell P, Montana JG, Muniandy PA, Rapley H, Showell GA, Tebbe D, Tacke R, Warneck JB, Zhu B. Silicon analogues of the nonpeptidic GnRH antagonist AG-045572: syntheses, crystal structure analyses, and pharmacological characterization. ChemMedChem. 2011 Nov 4;6(11):2070-80. doi: 10.1002/cmdc.201100318. Epub 2011 Sep 27. PubMed PMID: 21953839.
11: Haines JD, Fang J, Mushynski WE, Almazan G. Mitogen-activated protein kinase activated protein kinase 2 (MK2) participates in p38 MAPK regulated control of oligodendrocyte differentiation. Glia. 2010 Aug 15;58(11):1384-93. doi: 10.1002/glia.21014. PubMed PMID: 20607863.
12: Gahrton G. New therapeutic targets in multiple myeloma. Lancet. 2004 Nov 6-12;364(9446):1648-9. PubMed PMID: 15530610.
13: Davidson W, Frego L, Peet GW, Kroe RR, Labadia ME, Lukas SM, Snow RJ, Jakes S, Grygon CA, Pargellis C, Werneburg BG. Discovery and characterization of a substrate selective p38alpha inhibitor. Biochemistry. 2004 Sep 21;43(37):11658-71. PubMed PMID: 15362850.
14: Anderes KL, Luthin DR, Castillo R, Kraynov EA, Castro M, Nared-Hood K, Gregory ML, Pathak VP, Christie LC, Paderes G, Vazir H, Ye Q, Anderson MB, May JM. Biological characterization of a novel, orally active small molecule gonadotropin-releasing hormone (GnRH) antagonist using castrated and intact rats. J Pharmacol Exp Ther. 2003 May;305(2):688-95. Epub 2003 Jan 24. PubMed PMID: 12606616.
15: Wirth J, Wagner T, Meyer J, Pfeiffer RA, Tietze HU, Schempp W, Scherer G. Translocation breakpoints in three patients with campomelic dysplasia and autosomal sex reversal map more than 130 kb from SOX9. Hum Genet. 1996 Feb;97(2):186-93. PubMed PMID: 8566951.
16: Schafer AJ, Dominguez-Steglich MA, Guioli S, Kwok C, Weller PA, Stevanovic M, Weissenbach J, Mansour S, Young ID, Goodfellow PN, et al. The role of SOX9 in autosomal sex reversal and campomelic dysplasia. Philos Trans R Soc Lond B Biol Sci. 1995 Nov 29;350(1333):271-7; discussion 277-8. PubMed PMID: 8570691.
17: Wagner T, Wirth J, Meyer J, Zabel B, Held M, Zimmer J, Pasantes J, Bricarelli FD, Keutel J, Hustert E, Wolf U, Tommerup N, Schempp W, Scherer G. Autosomal sex reversal and campomelic dysplasia are caused by mutations in and around the SRY-related gene SOX9. Cell. 1994 Dec 16;79(6):1111-20. PubMed PMID: 8001137.
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